molecular formula C7H3ClN2O5 B106864 3,5-Dinitrobenzoyl chloride CAS No. 99-33-2

3,5-Dinitrobenzoyl chloride

Cat. No. B106864
CAS RN: 99-33-2
M. Wt: 230.56 g/mol
InChI Key: NNOHXABAQAGKRZ-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzoyl chloride (DNBZ-Cl) is a chemical reagent used in various analytical and synthetic applications. It is particularly noted for its role in pre-column derivatization of biogenic amines (BAs) for high-performance liquid chromatography (HPLC) analysis, as demonstrated in the determination of BAs in fermented foods . The compound also participates in the formation of supramolecular assemblies, as seen in the 2:1 molecular complex with 1,4-diiodobenzene , and in the synthesis of coordination polymers with cobalt complexes .

Synthesis Analysis

The synthesis of 3,5-Dinitrobenzoyl Chloride-related compounds involves various chemical reactions. For instance, the title compound in one study was synthesized by reacting tri-2-pyridylmethylamine with 3,5-dinitrobenzoyl chloride, showcasing its utility in creating complex organic molecules . Another study describes the oxidative addition of 3,5-dinitrobenzoyl chloride to an iridium(I) complex, leading to the formation of isomeric Ir(III) complexes . Additionally, 3,5-dinitrobenzonitrile was synthesized from benzoic acid through a series of reactions including nitration, esterification, amination, and dehydration, highlighting the versatility of 3,5-dinitrobenzoyl derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 3,5-dinitrobenzoyl chloride derivatives is characterized by the presence of nitro groups which are key functional groups that influence the properties and reactivity of these compounds. For example, sodium 3,5-dinitrobenzoate exhibits a trigonal structure with twofold crystallographic symmetry . The crystal packing of another derivative is stabilized by weak intermolecular C—H⋯O hydrogen bonds . These structural features are crucial for understanding the behavior of these compounds in various chemical contexts.

Chemical Reactions Analysis

3,5-Dinitrobenzoyl chloride is involved in a variety of chemical reactions. It has been used for derivatization of biogenic amines, which are then quantified by their UV-absorption after HPLC analysis . The compound also participates in the formation of hydrogen-bonded framework structures, as seen in the study of 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride and N-3,5-dinitrobenzoyl-N'-isonicotinoylhydrazine . These reactions are indicative of the compound's reactivity and its potential for forming complex molecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dinitrobenzoyl chloride derivatives are influenced by their molecular structure. The presence of nitro groups and other substituents affects properties such as solubility, melting temperature, and absorption spectra. For instance, the para and ortho isomers of a 3,5-dinitrobenzoyl derivative exhibit different melting temperatures and solubilities in organic solvents, as well as distinct absorption spectra . These properties are important for the practical application of these compounds in chemical analysis and synthesis.

Scientific Research Applications

Application in Organic Photovoltaics

3,5-Dinitrobenzoyl chloride has been linked to graphene oxide nanosheets to create a material used in organic bulk heterojunction photovoltaic devices. This combination significantly improved the performance of these devices, demonstrating a notable increase in power conversion efficiency (Stylianakis et al., 2012).

Use in Hydroxyl Group Analysis

It has been adapted for semi-micro analysis of hydroxyl groups in compounds like polyethylene glycol and non-ionic surfactants. This application involves colorimetric analysis after chromatographic separation, allowing for the precise quantification of hydroxyl content in these substances (Han, 1967).

In Chiral Stationary Phases for Chromatography

3,5-Dinitrobenzoyl chloride is used in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs are employed for the chiral separation of various compounds, indicating its utility in the field of analytical chemistry (Yu et al., 2016).

Role in Spatial Complementarity and Chiral Recognition

This compound has been utilized to acylate amines, aiding in the study of chromatographic behavior on π-basic CSPs. This application contributes to understanding the factors influencing enantioselectivity in chromatographic separations (Pirkle et al., 1993).

In Organic Synthesis

3,5-Dinitrobenzoyl chloride is involved in the synthesis of various organic compounds, serving as a reactant in multiple chemical reactions. This includes its use in the preparation of 3,5-dinitrobenzaldehyde, demonstrating its versatility in synthetic chemistry (Siggins et al., 2003).

Food Analysis

It's used for pre-column derivatization of biogenic amines in fermented foods, enabling their quantification through high-performance liquid chromatography. This is crucial for food safety and quality control (Kirschbaum et al., 2000).

Medical Applications

3,5-Dinitrobenzoyl chloride is involved in the synthesis of xylan esters, which have shown potential as creatinine adsorbents. This application is significant in the treatment of chronic renal failure, demonstrating the compound's utility in medical research (Kong et al., 2015).

In Clinical Chemistry

The compound is used in serum creatinine assays, offering an alternative method with improved analytical recovery and specificity. This highlights its importance in clinical diagnostic applications (Parekh & Sims, 1977).

As an Organic Reagent

3,5-Dinitrobenzoyl chloride serves as an organic reagent in various analytical procedures, particularly in the preparation of crystalline derivatives of organic compounds. This demonstrates its broad applicability in organic analysis (J. R., 1945).

Use in Polyterephthalamides Synthesis

The compound reacts with various alcohols to form derivatives used in the synthesis of polyterephthalamides. These polymers exhibit unique properties like solubility and hydrophilicity, indicating the compound's role in advanced materials science (Spiliopoulos & Mikroyannidis, 1996).

Safety And Hazards

3,5-Dinitrobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and is suspected of causing genetic defects . In contact with water, it releases gases which are toxic if inhaled . It is recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, and ensure adequate ventilation when handling this compound .

Future Directions

3,5-Dinitrobenzoyl chloride is an important intermediate for organic synthesis . It has been used in the quantitative estimation of hydroxyl groups in pyridine . Certain ester derivatives containing aromatic ring nitro groups may be useful in the search for new antifungal drugs .

properties

IUPAC Name

3,5-dinitrobenzoyl chloride
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InChI

InChI=1S/C7H3ClN2O5/c8-7(11)4-1-5(9(12)13)3-6(2-4)10(14)15/h1-3H
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InChI Key

NNOHXABAQAGKRZ-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H3ClN2O5
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DSSTOX Substance ID

DTXSID2059194
Record name Benzoyl chloride, 3,5-dinitro-
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Molecular Weight

230.56 g/mol
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Physical Description

Solid; [Merck Index] Light yellow crystals; [Sigma-Aldrich MSDS]
Record name 3,5-Dinitrobenzoyl chloride
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Product Name

3,5-Dinitrobenzoyl chloride

CAS RN

99-33-2
Record name 3,5-Dinitrobenzoyl chloride
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Record name 3,5-Dinitrobenzoyl chloride
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Record name Benzoyl chloride, 3,5-dinitro-
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Record name Benzoyl chloride, 3,5-dinitro-
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Synthesis routes and methods

Procedure details

3,5 dinitrobenzoic acid and ethyl acetate were placed in a reaction vessel. While thionyl chloride with some drops of DMF (about double as many moles as dinitrobenzoic acid) was dropped into the reaction mixtures, the reaction mixtures were refluxed with stirring until the generation of hydrogen chloride gas stopped. The reacted solution was concentrated until a solid could be precipitated and was poured into hexane and then the precipitated solid was separated by filtration. 3,5-dinitrobenzoic chloride was obtained in a 90% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,870
Citations
BC Saunders, GJ Stacey, IGE Wilding - Biochemical Journal, 1942 - ncbi.nlm.nih.gov
… of 3:5-dinitrobenzoyl chloride, in the absence of amino-acid, … aromatic acid chlorides, 3:5-dinitrobenzoyl chloride and m- … The reaction between 3:5-dinitrobenzoyl chloride and aniline …
Number of citations: 20 www.ncbi.nlm.nih.gov
BC Saunders - Biochemical Journal, 1934 - ncbi.nlm.nih.gov
… It should be pointed out that he did not use 3: 5-dinitrobenzoyl chloride in conjunction with the amino group. 3: 5-Dinitrobenzoyl chloride reacts with cysteine to produce what appears to …
Number of citations: 22 www.ncbi.nlm.nih.gov
HY Wang, MH Xie, SN Luo, P Zou… - … Section E: Structure …, 2009 - scripts.iucr.org
The carbonyl chloride group in the title compound, C7H3ClN2O5, is disordered over two orientations with occupancies of 0.505 (5) and 0.495 (5). The molecule is approximately planar, …
Number of citations: 1 scripts.iucr.org
WT Robinson, RH Cundiff, PC Markunas - Analytical Chemistry, 1961 - ACS Publications
DISCUSSION That iodine and sulfides do not interfere was established by adding iodine crystals to one reaction mixture, iodine and ferrous sulfide to a second reaction mixture. The …
Number of citations: 49 pubs.acs.org
R Herráez-Hernández, P Campíns-Falcó… - Journal of …, 1997 - academic.oup.com
A chromatographic method for the analysis of amphetamine and related compounds in urine using 3,5-dinitrobenzoyl chloride (3,5-DNB) as a labeling reagent is presented. This assay …
Number of citations: 36 academic.oup.com
D Valdez, JC Reier - Journal of chromatographic science, 1986 - academic.oup.com
A method is described for the formation of 3,5-dinitrobenzoate esters of alcohols at low levels in aqueous solutions. A one-phase system using an acetonitrile-based solvent system is …
Number of citations: 13 academic.oup.com
J Kirschbaum, K Rebscher, H Brückner - Journal of Chromatography A, 2000 - Elsevier
The reagent 3,5-dinitrobenzoyl chloride (DNBZ-Cl) was tested for pre-column derivatization of biogenic amines (BAs). Samples were derivatized within 3 min in 1 M NaOH at ambient …
Number of citations: 153 www.sciencedirect.com
J Morley, L Elrod Jr, C Linton, D Shaffer… - … of Chromatography A, 1997 - Elsevier
A rapid, simple and general method for determining residual amines used in bulk drug manufacturing is described. The method uses a modified Schotten–Baumann reaction to prepare …
Number of citations: 14 www.sciencedirect.com
BC Saunders - Journal of the Chemical Society (Resumed), 1938 - pubs.rsc.org
… J., 1934, 28, 580), 3 : 5-dinitrobenzoyl chloride was recommended as a reagent for the rapid … shaking the solution with finely powdered 3 : 5-dinitrobenzoyl chloride : the latter dissolves …
Number of citations: 0 pubs.rsc.org
O Grummitt, A Buck, R Joseph - Journal of the American Chemical …, 1945 - ACS Publications
Di-(£,£'-dichlorobenzohydryl) Ether Three grams (12 millimoles) of p, p'-dichlorobenzohydrol (prepared by the reduction of p, p'-dichlorobenzophenone with zinc and sodium hydroxide1…
Number of citations: 3 pubs.acs.org

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